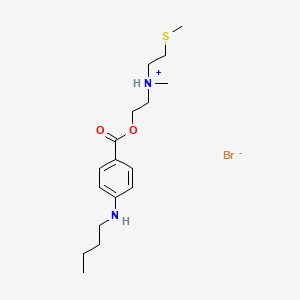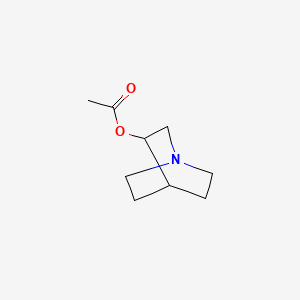
Aceclidine
Descripción general
Descripción
Aceclidine is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma .
Molecular Structure Analysis
Aceclidine is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine . The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 .Physical And Chemical Properties Analysis
The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 . Its protonated derivative has a pKa of 9.3 .Aplicaciones Científicas De Investigación
Treatment of Presbyopia
Aceclidine is being used in the development of treatments for presbyopia . It is a small molecule acetylcholine receptor agonist that causes pupil contraction, or miosis, creating a pinhole effect that improves age-related near vision . This is also known as presbyopia . Aceclidine is the first and only pupil-reducing drug under development that selectively activates the muscarinic acetylcholinergic receptors (mAchR) on the pupillary sphincter .
Clinical Trials
Aceclidine is currently being tested in Phase 3 clinical trials . The trials are being conducted by Ji Xing Pharmaceuticals Limited (JIXING), a clinical-stage biopharmaceutical company . The trials aim to evaluate the efficacy and safety of LNZ100 (aceclidine) eye drops and LNZ101 (aceclidine/brimonidine) eye drops for the treatment of Presbyopia in China .
Unique Mechanism of Action
Aceclidine has a unique pupil selective Mechanism of Action . It strongly and selectively activates the muscarinic acetylcholinergic receptors (mAChR) on the pupillary sphincter . This potentially superior efficacy and safety profiles comparing to traditional pupil shrinkers .
Potential for All-Day Near Vision Improvement
Aceclidine has the potential for all-day near vision improvement . This is due to its unique mechanism of action, which is well positioned to create a pinhole pupil effect while avoiding the impairment of distance vision called myopic shift .
Positive Topline Data from Phase 3 Trials
In Phase 3 safety and efficacy trials (CLARITY 1 and 2), LNZ100 (1.75% aceclidine) achieved the primary endpoints and key secondary endpoints . This includes statistically significant three-lines or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one-line or more in distance visual .
Potential to Target a Broad Patient Population
Aceclidine has the potential to target a broad patient population . This is due to its unique pupil selective MOA and safety profile . It is estimated that more than 400 million people in China suffer from presbyopia , indicating a large potential market for aceclidine-based treatments.
Mecanismo De Acción
Target of Action
Aceclidine primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Aceclidine acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine . The activation of mAChRs leads to various cellular responses, depending on the specific subtype of the receptor and its location .
Biochemical Pathways
The activation of mAChRs by aceclidine can affect several biochemical pathwaysFor instance, they can influence the levels of cyclic AMP, lead to the activation of phospholipase C, and modulate ion channels . These changes can have downstream effects on cellular functions such as cell excitability and neurotransmitter release .
Pharmacokinetics
It is known that aceclidine is used topically as an ophthalmic solution, indicating that it is likely absorbed through the tissues of the eye
Result of Action
The primary result of aceclidine’s action is a decrease in intraocular pressure . This is achieved through its agonistic action on mAChRs, which leads to the contraction of the ciliary muscle in the eye. This contraction improves the drainage of aqueous humor from the eye, thereby reducing intraocular pressure . This makes aceclidine effective in the treatment of conditions like open-angle glaucoma .
Safety and Hazards
When handling Aceclidine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Aceclidine is being developed for use in presbyopia-correcting eyedrops . Based on positive Phase II trials for PRX-100, Lenz Therapeutics is now developing preservative-free aceclidine 1.75% (LNZ100) and aceclidine 1.75% + brimonidine (LNZ101) . Aceclidine targets different muscarinic receptors than pilocarpine . With aceclidine, there’s an absence of ciliary muscle activity .
Propiedades
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aceclidine | |
CAS RN |
827-61-2 | |
| Record name | Aceclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aceclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Aceclidine exert its effects on the body?
A1: Aceclidine is a muscarinic acetylcholine receptor agonist. [, , , , , , , , ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to a variety of effects depending on the location and subtype of the muscarinic receptor involved.
Q2: What are the primary muscarinic receptor subtypes involved in Aceclidine's ocular effects?
A2: Research suggests that Aceclidine's effects on intraocular pressure and pupillary constriction are primarily mediated by the M3 muscarinic receptor subtype, with a potential secondary role for the M1 subtype. [, , ] The M2 receptor subtype appears to have less involvement in these ocular responses. []
Q3: Does Aceclidine directly affect outflow facility in the eye?
A3: Studies on perfused human anterior segments lacking an intact ciliary muscle demonstrate that Aceclidine can directly increase outflow facility. [] This effect is biphasic, with increased facility at lower concentrations (10-9 to 10-6 M) and no significant change at higher concentrations. []
Q4: Does Aceclidine interact with the ciliary muscle in the eye?
A4: Research indicates that Aceclidine's effect on outflow facility might involve interaction with the ciliary muscle. [] One study using rhesus monkeys with ciliary muscle disinsertion observed a limited increase in outflow facility with high-dose intracameral Aceclidine compared to control eyes, suggesting that the ciliary muscle plays a role in Aceclidine's action. []
Q5: How does the response to Aceclidine compare in the longitudinal and circular vectors of the ciliary muscle?
A5: In vitro studies on isolated rhesus monkey ciliary muscle strips showed that Aceclidine induces dose-dependent contraction in both longitudinal and coronal vectors without significant dissociation between the two. [] This suggests that Aceclidine does not selectively activate one vector over the other.
Q6: Does age affect the contractile response of the ciliary muscle to Aceclidine?
A6: In vitro studies on isolated rhesus monkey ciliary muscle strips show no significant variation in contractile response to near-maximal doses of Aceclidine with age. [] This suggests that age-related decreases in ciliary muscle mobility observed in vivo might be due to extra-muscular factors rather than reduced muscle contractility.
Q7: How do structural modifications to Aceclidine affect its activity at muscarinic receptors?
A8: Studies replacing the acetyl group of Aceclidine with various 1,2,5-thiadiazoles resulted in compounds with varying muscarinic agonist potency and selectivity. [] Notably, butyloxy and butylthio substitutions on the 1,2,5-thiadiazole ring yielded potent m1 muscarinic agonists. []
Q8: What is the significance of the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring for the activity of Aceclidine analogs?
A9: Structure-activity relationship studies suggest that the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring plays a crucial role in the activation of the m1 receptor by Aceclidine analogs. [] Replacing the 1,2,5-thiadiazole ring with iso-pi-electronic groups like 1,2,5-oxadiazole or pyrazine resulted in significantly reduced activity. []
Q9: How does Aceclidine reach the anterior chamber of the eye after topical application?
A10: Research using rabbit models indicates that Aceclidine primarily enters the anterior chamber through corneal penetration after topical application. [] Conjunctival absorption appears to be minimal, with less than 50 ng detected in the anterior chamber following conjunctival application. []
Q10: What is the duration of action of Aceclidine on intraocular pressure?
A11: Studies in humans show that Aceclidine, at various concentrations, can lower intraocular pressure for at least seven hours. []
Q11: Can chronic administration of Aceclidine lead to desensitization of iris sphincter cholinoceptors?
A12: Studies in humans suggest that chronic administration of cholinomimetic miotics, including Aceclidine, can lead to desensitization of iris sphincter cholinoceptors. [] This desensitization manifests as a reduced light reflex response and an overshoot of resting pupil diameter even after the drug's miotic effect has subsided. [] Similar observations were made in glaucoma patients following withdrawal from chronic pilocarpine therapy. []
Q12: Are there any known toxic effects of Aceclidine on ocular tissues?
A13: Research on the metabolic effects of Aceclidine using cultivated lens epithelia and iris tissue revealed a significant reduction in glucose consumption by lens epithelia at concentrations required for therapeutic efficacy (0.25 g/100 ml medium). [] This suggests a potential for Aceclidine to affect lens metabolism, warranting careful monitoring of the lens in patients treated with the drug. []
Q13: Does topical application of Aceclidine affect brain bioelectrical activity?
A14: Studies on rabbits indicate that topical application of Aceclidine can affect brain bioelectrical activity, characterized by pronounced activation of the electroencephalogram (EEG). [] This effect can be reduced or blocked by conjunctival administration of atropine and benactizine. []
Q14: How does the miotic effect of Aceclidine compare to other cholinomimetic drugs?
A15: In owl monkeys, Aceclidine demonstrated a weaker miotic effect compared to pilocarpine and oxotremorine. [] Oxotremorine was found to be the most potent miotic agent, with a longer duration of action than Aceclidine and pilocarpine. []
Q15: How does Aceclidine compare to pilocarpine in terms of cholinergic effects?
A16: While previous studies suggested that Aceclidine, particularly its (+) isomer, might possess stronger cholinergic effects than pilocarpine, clinical studies comparing their effects on intraocular pressure, pupillary constriction in glaucoma patients, and accommodation in healthy individuals found no significant difference between the two drugs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


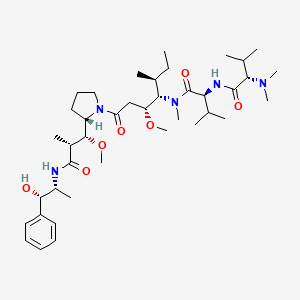


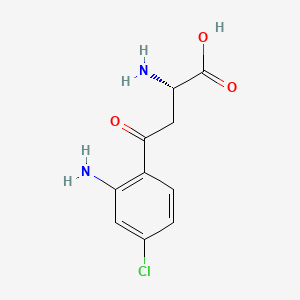
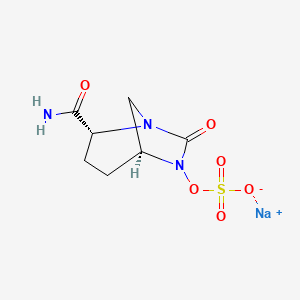
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
